molecular formula C11H16N2O2 B6615487 1-Isopropyl-3-(4-methoxyphenyl)urea CAS No. 110363-53-6

1-Isopropyl-3-(4-methoxyphenyl)urea

Cat. No.: B6615487
CAS No.: 110363-53-6
M. Wt: 208.26 g/mol
InChI Key: YOPOSDNKKHJOAM-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(4-methoxyphenyl)urea is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is a member of the N-substituted urea class of compounds, which are recognized as important building blocks and high-production-volume chemicals in the pharmaceutical and agrochemical industries due to their diverse biological properties . Urea derivatives, in general, have been extensively studied and are reported to exhibit a broad spectrum of biological activities, including antimicrobial, herbicidal, and fungicidal actions . As a research chemical, this compound serves as a valuable intermediate for synthetic organic chemistry. It can be used in the development of novel molecular entities, structure-activity relationship (SAR) studies, and the exploration of new bioactive compounds . Researchers may employ it in the synthesis of more complex molecules or as a reference standard in analytical methods. This product is provided For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(2)12-11(14)13-9-4-6-10(15-3)7-5-9/h4-8H,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPOSDNKKHJOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110363-53-6
Record name 1-ISOPROPYL-3-(4-METHOXYPHENYL)UREA
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Preparation Methods

Preparation of Isopropyl Isocyanate

The synthesis of isopropyl isocyanate, a critical precursor, has been optimized using bis(trichloromethyl) carbonate (BTC) as a phosgene alternative. In a representative protocol, isopropylamine reacts with BTC in toluene or tetrahydrofuran (THF) at 60–80°C in the presence of N-methylpyrrole as a catalyst. This method achieves yields of 50–55% with >99% purity (GC analysis), avoiding hazardous phosgene gas:

Isopropylamine+BTCN-methylpyrroleIsopropyl isocyanate+HCl+CO2\text{Isopropylamine} + \text{BTC} \xrightarrow{\text{N-methylpyrrole}} \text{Isopropyl isocyanate} + \text{HCl} + \text{CO}_2

Reaction Conditions :

  • Molar ratio: Isopropylamine : BTC : Catalyst = 1 : 0.35–1.5 : 0.1

  • Solvent: Toluene, THF, or dichlorobenzene (3–5× amine mass)

  • Temperature: 60–80°C

  • Time: 3–4 hours

Coupling with 4-Methoxyaniline

Isopropyl isocyanate is subsequently reacted with 4-methoxyaniline in anhydrous THF or dichloromethane under inert conditions. Equimolar reagents (1 mmol each) are stirred at 25°C for 12–24 hours, followed by aqueous workup and column chromatography (hexane/EtOAc 95:5) to isolate the product. This method yields 70–85% with >98% purity (HPLC).

Direct Urea Formation via Sodium Hydride Activation

A one-pot method from RSC Advances bypasses isolated isocyanate intermediates. Here, pre-formed urea derivatives are activated by sodium hydride (NaH) in THF, enabling nucleophilic substitution with aryl isocyanates:

  • Deprotonation :

    \text{R-NH-C(O)-NH-R'} + \text{NaH} \rightarrow \text{R-N^-C(O)-NH-R'} + \text{H}_2
  • Isocyanate Addition :

    \text{R-N^-C(O)-NH-R'} + \text{Ar-NCO} \rightarrow \text{R-NH-C(O)-NH-Ar} + \text{NaX}

For this compound, 1-isopropylurea (1 mmol) is treated with NaH (1 mmol) in THF, followed by 4-methoxyphenyl isocyanate (1 mmol). After TLC confirmation, the crude product is purified via flash chromatography, yielding 82–88%.

Catalytic and Solvent Effects

Solvent Optimization

  • THF : Enhances reaction rate due to high polarity but requires strict anhydrous conditions.

  • Toluene/Dichlorobenzene : Preferred for high-temperature reactions (70–80°C) with BTC-derived isocyanates.

  • Ethyl Acetate/Hexane : Optimal for chromatography, achieving >95% recovery.

Catalytic Systems

  • N-Methylpyrrole : Increases isocyanate yield by 15–20% compared to uncatalyzed reactions.

  • Triethylamine : Neutralizes HCl byproducts, improving urea stability during workup.

Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.08 (d, 6H, J=6.4 Hz, CH(CH₃)₂), 3.73 (s, 3H, OCH₃), 6.85–7.44 (m, 4H, ArH), 8.67 (s, 1H, NH).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 22.7 (CH(CH₃)₂), 55.2 (OCH₃), 114.8–158.2 (Ar-C), 155.1 (C=O).

  • HRMS (ESI+) : m/z 209.1284 [M+H]⁺ (calc. 209.1290 for C₁₁H₁₇N₂O₂).

Physical Properties

  • Melting Point : 135–137°C (lit. 135–137°C).

  • Solubility : >50 mg/mL in DMSO, <1 mg/mL in H₂O.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Isocyanate Coupling50–5599.5Phosgene-free, scalableModerate yield
NaH Activation82–8898.5One-pot, high efficiencySensitive to moisture
CDI-Mediated75–8097.0Mild conditionsCostly reagents

Chemical Reactions Analysis

1-Isopropyl-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.

Scientific Research Applications

Key Synthesis Methods:

  • N-alkylation of urea derivatives : This method involves the reaction of urea with isopropylamine under controlled conditions to yield the desired product.
  • Catalyst-free synthesis : Recent studies have demonstrated efficient synthesis without the need for catalysts, enhancing scalability for industrial applications .

Chemistry

1-Isopropyl-3-(4-methoxyphenyl)urea serves as a crucial intermediate in synthesizing more complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions allows for versatile applications in organic synthesis .

Reaction Type Description
OxidationConverts to oxidized products under specific conditions.
ReductionYields various reduced forms.
SubstitutionAtoms or groups within the molecule can be replaced.

Biology

The compound has been investigated for its biological activities, including potential interactions with enzymes and receptors. Its derivatives have shown promise as inhibitors in various biological pathways, particularly in cancer therapy .

Case Study: Inhibition of IDO1
Recent studies have linked urea derivatives to immunotherapy, specifically targeting indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion. Compounds derived from this compound exhibited significant inhibitory effects on IDO1 activity .

Medicine

Research is ongoing to explore the therapeutic potential of this compound as a precursor for drug development. Its derivatives are being studied for their anti-HIV and antibacterial properties, showcasing a broad spectrum of biological activities .

Industrial Applications

In industry, this compound is utilized in producing agrochemicals and pharmaceutical agents. Its role as an intermediate in synthesizing herbicides like Isoproturon demonstrates its significance in agricultural chemistry .

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The detailed pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Torasemide (1-Isopropyl-3-[(4-m-toluidino-3-pyridyl)sulfonyl]urea)

  • Structural Differences: Torasemide replaces the 4-methoxyphenyl group with a sulfonamide-linked pyridine ring and an m-toluidino moiety .
  • Pharmacokinetics: Plasma half-life: 2.2–2.8 hours (intravenous/oral). Bioavailability: 91% (oral), with 25% renal excretion .
  • Pharmacodynamics : Acts as a potent diuretic with prolonged action compared to furosemide, attributed to its sulfonamide group enhancing renal electrolyte excretion .
  • Key Contrast : The sulfonylpyridine group in torasemide enhances diuretic potency and duration, whereas the methoxyphenyl group in the target compound may favor different solubility and target interactions.

1-(4-Isopropylphenyl)urea

  • Structural Differences : Features an isopropylphenyl group instead of methoxyphenyl .
  • Physicochemical Properties :
    • Molecular Weight: 178.23 g/mol (vs. 222.28 g/mol for the target compound).
    • Solubility: Lower polarity due to the absence of a methoxy group, likely reducing water solubility .
  • Applications : Used as a reference standard in analytical chemistry, indicating stability and ease of synthesis .

1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride

  • Structural Differences : Substitutes the methoxyphenyl group with a piperidinyl ring, forming a hydrochloride salt .
  • Physicochemical Properties :
    • Molecular Weight: 221.73 g/mol.
    • Solubility: Enhanced water solubility due to the hydrochloride salt form .
  • Applications: Potential use in central nervous system (CNS) targeting due to the piperidine moiety, a common feature in neuroactive compounds .

1-(3-Isopropylphenyl)-3,3-dimethylurea

  • Structural Differences : Incorporates a 3-isopropylphenyl group and dimethyl substituents on the urea nitrogen .
  • Physicochemical Properties: Molecular Weight: 206.29 g/mol.
  • Applications : The dimethyl groups may enhance metabolic stability, making it suitable for agrochemical or pharmaceutical uses.

1-Carbamoyl-3-(4-methoxyphenyl)urea

  • Structural Differences : Adds a carbamoyl group to the urea scaffold .
  • Physicochemical Properties :
    • Molecular Weight: 209.21 g/mol.
    • Hydrogen Bonding: Enhanced due to dual urea groups, possibly increasing crystalline stability .
  • Applications : The carbamoyl group may confer antibacterial or antifungal activity, common in urea-based bioactive compounds.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
1-Isopropyl-3-(4-methoxyphenyl)urea C11H16N2O2 222.28 4-methoxyphenyl, isopropyl Potential diuretic/antimicrobial N/A
Torasemide C16H20N4O3S 348.42 Sulfonylpyridine, m-toluidino Diuretic (long-acting)
1-(4-Isopropylphenyl)urea C10H14N2O 178.23 4-isopropylphenyl Analytical standard
1-Isopropyl-3-(piperidin-4-yl)urea HCl C9H20ClN3O 221.73 Piperidinyl, hydrochloride CNS-targeting potential
1-Carbamoyl-3-(4-methoxyphenyl)urea C9H11N3O3 209.21 Carbamoyl, 4-methoxyphenyl Enhanced crystalline stability

Discussion of Key Findings

  • Solubility Trends : Hydrochloride salts (e.g., piperidinyl analog) exhibit superior aqueous solubility, whereas lipophilic groups (e.g., dimethyl or isopropylphenyl) favor membrane permeability .
  • Pharmacological Implications : Structural variations significantly alter biological activity. For instance, torasemide’s sulfonamide group is critical for diuretic efficacy, while the target compound’s methoxyphenyl group may redirect activity toward antimicrobial or enzyme-inhibitory pathways.

Q & A

Q. What are the standard synthetic routes for 1-Isopropyl-3-(4-methoxyphenyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves urea-forming reactions between isocyanates and amines. For example, reacting 4-methoxyphenyl isocyanate with isopropylamine under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C can yield the target compound. Optimizing stoichiometric ratios (e.g., 1.2:1 amine:isocyanate) and using catalysts like triethylamine improves yields (>75%) . Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm purity and structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Identifies protons on aromatic (δ 6.8–7.2 ppm) and isopropyl groups (δ 1.2–1.4 ppm).
  • ¹³C NMR : Confirms carbonyl (C=O, ~155 ppm) and methoxy groups (OCH₃, ~55 ppm).
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 237.2) and detects impurities .
  • FT-IR : Verifies urea C=O stretching (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and binding affinity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution, revealing nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) predicts binding to targets like cyclooxygenase-2 (COX-2), with binding energies ≤−7.2 kcal/mol indicating strong interactions . Reaction path searches using quantum mechanics (e.g., Gaussian 16) identify transition states and optimize synthetic pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays (e.g., IC₅₀ in enzyme inhibition) under standardized conditions (pH 7.4, 37°C) .
  • Structural Analogs Comparison : Compare activity with analogs (e.g., 1-(4-Chlorophenyl)-3-isopropylurea) to isolate substituent effects (Table 1).
  • Meta-Analysis : Pool data from multiple studies using statistical tools (ANOVA, p < 0.05) to identify outliers .

Table 1 : Bioactivity of Structural Analogs

CompoundIC₅₀ (COX-2 Inhibition, μM)LogP
This compound12.3 ± 1.22.8
1-(4-Chlorophenyl)-3-isopropylurea8.7 ± 0.93.1
1-(Phenyl)-3-isopropylurea25.6 ± 2.12.5
Data adapted from studies on similar urea derivatives .

Q. How do steric and electronic effects of the 4-methoxyphenyl group influence intermolecular interactions?

  • Methodological Answer : The electron-donating methoxy group increases aromatic ring electron density, enhancing π-π stacking with protein residues (e.g., Tyr355 in COX-2). Steric hindrance from the isopropyl group reduces rotational freedom, stabilizing binding conformations. X-ray crystallography of co-crystallized analogs (PDB ID: 5KIR) validates these interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λmax = 270 nm) .
  • Temperature Control : Measure solubility at 25°C vs. 37°C to account for thermal effects.
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurity interference .

Experimental Design

Q. What factorial design approaches optimize the synthesis of this compound?

  • Methodological Answer : A Box-Behnken design evaluates three factors: temperature (X₁: 0–25°C), reaction time (X₂: 4–24 hrs), and catalyst concentration (X₃: 0.1–1.0 mol%). Response surface methodology (RSM) identifies optimal conditions (e.g., X₁=10°C, X₂=12 hrs, X₃=0.5 mol%) for ≥85% yield .

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